molecular formula C8H9NO5S B8761980 2-Hydroxy-5-methylsulfamoyl-benzoic acid

2-Hydroxy-5-methylsulfamoyl-benzoic acid

Cat. No.: B8761980
M. Wt: 231.23 g/mol
InChI Key: KJXSNHLSCOWCQZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylsulfamoyl-benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a methylsulfamoyl (-SO₂-NH-CH₃) substituent at the 5-position of the aromatic ring. For instance, methyl 2-methoxy-5-sulfamoylbenzoate (a related ester) is a key intermediate in synthesizing sulpiride, an antipsychotic drug . The hydroxyl and sulfamoyl groups confer unique physicochemical properties, such as acidity and solubility, which influence its applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-hydroxy-5-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C8H9NO5S/c1-9-15(13,14)5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12)

InChI Key

KJXSNHLSCOWCQZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Position) Key Functional Differences Applications References
2-Hydroxy-5-methylbenzoic acid 2-OH, 5-CH₃ Lacks sulfamoyl group Laboratory chemical, organic synthesis
5-Sulfosalicylic acid 2-OH, 5-SO₃H Sulfonic acid (-SO₃H) instead of sulfamoyl Protein analysis, chelating agent
Methyl 2-methoxy-5-sulfamoylbenzoate 2-OCH₃, 5-SO₂NH₂ (methyl ester) Methoxy and ester groups Pharmaceutical intermediate (e.g., sulpiride)
5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid 2-OCH₃, 5-SO₂-N(CH₃)(CH₂CH₂OH) Hydroxyethyl-methylamine sulfonamide Research compound (unexplored in drugs)

Key Observations :

  • The hydroxyl group at position 2 enhances hydrogen-bonding capacity and acidity compared to methoxy derivatives (e.g., pKa ~3.65 for methylsulfamoyl analogs vs. ~1.5–2.5 for sulfonic acids) .
  • Methylsulfamoyl (-SO₂-NH-CH₃) introduces moderate polarity and hydrogen-bond donor/acceptor properties, distinguishing it from sulfonic acids (-SO₃H, stronger acidity) and simple methyl groups (-CH₃, non-polar) .

Physicochemical Properties

Property 2-Hydroxy-5-methylsulfamoyl-benzoic Acid (Inferred) 5-Sulfosalicylic Acid (CAS 97-05-2) Methyl 2-Methoxy-5-sulfamoylbenzoate (CAS 33045-52-2)
Molecular Formula C₈H₉NO₅S C₇H₆O₆S C₉H₁₁NO₅S
Molecular Weight (g/mol) ~231.2 218.2 245.3
pKa (Predicted) ~3.6–4.0 (carboxylic acid) ~1.5 (sulfonic acid) ~3.7 (ester hydrolysis sensitivity)
Solubility Moderate in polar solvents (e.g., DMSO, methanol) High in water Low in water, soluble in organic solvents
Thermal Stability Stable below 200°C Decomposes above 150°C Stable under anhydrous conditions

Notes:

  • The methylsulfamoyl group reduces water solubility compared to sulfonic acids but improves lipid solubility, making it favorable for drug penetration .
  • Ester derivatives (e.g., methyl esters) are typically less acidic and more lipophilic, enhancing their utility as synthetic intermediates .

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